Minigastrin

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBRJDBGIVUNDK-QOGDCIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H109N17O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028769 | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1832.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60748-07-4, 70706-59-1 | |

| Record name | Minigastrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Minigastrin Peptide: Sequence, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the minigastrin peptide, a promising ligand for targeting cholecystokinin-2 (CCK2) receptor-expressing cancers. This document details its amino acid sequence, structural characteristics, and the signaling pathways it modulates. Furthermore, it outlines key experimental protocols for its synthesis, characterization, and evaluation, supported by quantitative data to aid in the development of novel diagnostic and therapeutic agents.

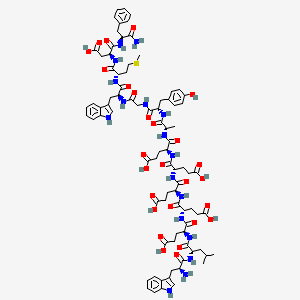

This compound Peptide: Sequence and Structure

This compound is a naturally occurring, shorter isoform of the hormone gastrin. The human this compound I peptide is composed of 13 amino acids with the following sequence: Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2.[1] A critical feature of this compound and its analogs is the C-terminal tetrapeptide sequence, -Trp-Met-Asp-Phe-NH2, which is essential for high-affinity binding to the CCK2 receptor.[2]

The native peptide's susceptibility to enzymatic degradation has prompted the development of numerous synthetic analogs with improved stability and pharmacokinetic profiles for clinical applications. These modifications often involve substitutions within both the N-terminal and C-terminal regions.

Table 1: Amino Acid Sequences of Human this compound and Key Analogs

| Peptide/Analog | Sequence | Key Modifications |

| Human this compound I | Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | Native sequence |

| DOTA-MG11 | DOTA-DGlu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | Truncated N-terminus with DOTA chelator for radiolabeling. |

| DOTA-MGS5 | DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2 | N-methylation of the Trp-Nle peptide bond and substitution of Met with Norleucine (Nle) and Phe with 1-Naphthylalanine (1Nal) to increase stability.[3] |

| PP-F11N (CP04) | DOTA-(DGlu)6-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH2 | Replacement of the L-glutamic acid pentapeptide with a hexa-D-glutamic acid chain and Met with Nle to reduce kidney uptake and improve stability. |

The three-dimensional structure of this compound is predominantly random coil in solution, though the C-terminal region may adopt a more ordered conformation upon receptor binding. The addition of chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) at the N-terminus is a common strategy to enable radiolabeling for imaging and therapeutic applications without significantly compromising receptor affinity.[4]

Signaling Pathways

This compound exerts its biological effects by binding to the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by this compound binding is through the Gq alpha subunit.[5] This activation leads to a cascade of intracellular events, including the mobilization of calcium and the activation of protein kinase C (PKC). Furthermore, CCK2 receptor activation can also trigger other important signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the RhoA pathway, which are crucial in regulating cell proliferation and migration.

Gq-Protein Coupled Signaling Pathway

The canonical signaling pathway for the CCK2 receptor is depicted below.

MAPK/ERK and RhoA Signaling Pathways

Activation of the CCK2 receptor also leads to the stimulation of the MAPK/ERK and RhoA signaling pathways, which are critical for cell proliferation, differentiation, and migration.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of DOTA-MGS5

This protocol outlines the manual synthesis of DOTA-MGS5 using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a Rink Amide resin.

Detailed Methodology:

-

Resin Preparation: Rink Amide resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This is followed by thorough washing with DMF.

-

Amino Acid Coupling: The Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin and allowed to react for 1-2 hours. Coupling completion can be monitored using a Kaiser test.

-

Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the sequence, starting from the C-terminus (1-Naphthylalanine) to the N-terminus (D-Glutamic acid).

-

DOTA Conjugation: After the final amino acid is coupled and deprotected, DOTA-tris(tBu)-ester is coupled to the N-terminus.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) for 2-3 hours.

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Radiolabeling with Lutetium-177

This protocol describes the labeling of DOTA-conjugated this compound analogs with the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu).

Detailed Methodology:

-

Reagent Preparation: A solution of the DOTA-peptide is prepared in a suitable buffer, typically sodium acetate or ascorbate buffer, at a pH of 4.5-5.5.

-

Labeling Reaction: ¹⁷⁷LuCl₃ is added to the peptide solution. The reaction mixture is heated at 95-100°C for 15-30 minutes.

-

Quality Control: The radiochemical purity of the labeled peptide is determined by radio-HPLC or thin-layer chromatography (TLC). A radiochemical purity of >95% is generally required for clinical use.

-

Purification (if necessary): If the radiochemical purity is below the required threshold, the product can be purified using a C18 Sep-Pak cartridge.

CCK2 Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (IC₅₀) of unlabeled this compound analogs by measuring their ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.

Detailed Methodology:

-

Cell Culture: A431 cells stably transfected with the human CCK2 receptor (A431-CCK2R) are cultured to confluence in appropriate media.

-

Assay Setup: Cells are incubated with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled [Leu¹⁵]gastrin-I) and varying concentrations of the unlabeled competitor peptide (the this compound analog being tested).

-

Incubation: The incubation is carried out at 37°C for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.

-

Washing and Lysis: The cells are washed to remove unbound radioligand, and then lysed to release the bound radioactivity.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Quantitative Data

The following tables summarize key quantitative data for various this compound analogs, providing a basis for comparison of their performance.

Table 2: In Vitro CCK2 Receptor Binding Affinity of this compound Analogs

| Analog | Cell Line | IC₅₀ (nM) | Reference |

| Pentagastrin | A431-CCK2R | 0.76 ± 0.11 | |

| DOTA-MGS5 | A431-CCK2R | ~0.4 | |

| DOTA-Pro-MGS5 | A431-CCK2R | 0.6 - 1.4 | |

| PP-F11N (CP04) | A431-CCK2R | ~1.0 |

Table 3: In Vivo Tumor Uptake of Radiolabeled this compound Analogs

| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |

| ¹¹¹In-DOTA-MG11 | A431-CCK2R Xenograft | 4 h | ~5 | |

| ¹⁷⁷Lu-DOTA-MGS5 | AR42J Xenograft | 24 h | ~15 | |

| ¹⁷⁷Lu-DOTA-Pro-MGS5 | A431-CCK2R Xenograft | 4 h | 29 - 46 |

Conclusion

This compound and its synthetic analogs represent a highly promising class of peptides for the targeted diagnosis and therapy of CCK2 receptor-positive cancers. The ability to modify the peptide sequence to improve stability and pharmacokinetic properties, coupled with established methods for radiolabeling, provides a versatile platform for drug development. The detailed understanding of the CCK2 receptor signaling pathways offers opportunities for the rational design of novel therapeutic strategies, potentially in combination with other targeted agents. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of oncology.

References

- 1. CCK activates RhoA and Rac1 differentially through Gα13 and Gαq in mouse pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism for Src activation by the CCK2 receptor: Patho-physiological functions of this receptor in pancreas - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Minigastrin in Cellular Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of minigastrin and its analogues in cellular signaling pathways. This compound, a peptide hormone, and its derivatives are pivotal in both physiological processes and pathological conditions, particularly in cancer biology. This document details the molecular mechanisms of this compound-receptor interaction, the subsequent intracellular signaling cascades, and the experimental methodologies used to elucidate these pathways. The information presented herein is intended to be a valuable resource for researchers and professionals involved in oncology, endocrinology, and the development of targeted therapeutics.

This compound and its Receptor: The Cholecystokinin B Receptor (CCKBR)

This compound exerts its biological effects primarily through binding to the cholecystokinin B receptor (CCKBR), also known as the cholecystokinin 2 receptor (CCK2R).[1][2] The CCKBR is a G-protein-coupled receptor (GPCR) that is overexpressed in various human cancers, including medullary thyroid carcinoma (MTC), small cell lung cancer, astrocytoma, and stromal ovarian cancer.[1][3][4] This overexpression makes the CCKBR an attractive target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT). This compound and cholecystokinin (CCK) share a common C-terminal amino acid sequence, which is responsible for binding to the CCKBR with high affinity.

Core Signaling Pathways Activated by this compound

Upon binding of this compound to the CCKBR, a conformational change in the receptor initiates a cascade of intracellular signaling events. These pathways are crucial in mediating the physiological and pathophysiological effects of this compound, such as cell proliferation, differentiation, and survival. The primary signaling pathways activated by the this compound-CCKBR axis are detailed below.

Gq/Phospholipase C (PLC) Pathway

The CCKBR is predominantly coupled to the Gq class of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.

-

DAG remains in the plasma membrane and, together with the increased intracellular Ca2+, activates protein kinase C (PKC).

Activated PKC can then phosphorylate a variety of downstream target proteins, leading to cellular responses such as gene expression changes and cell growth.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of the CCKBR by this compound also leads to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is a critical regulator of cell proliferation, differentiation, and survival. This can occur through both PKC-dependent and PKC-independent mechanisms. The MAPK cascade involves a series of protein kinases that sequentially phosphorylate and activate one another, ultimately leading to the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 can translocate to the nucleus and phosphorylate transcription factors, thereby regulating gene expression.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

Another significant pathway engaged by this compound-CCKBR signaling is the PI3K/Akt pathway. This pathway is central to cell survival, growth, and proliferation. The activation of this pathway can also be mediated through G-protein dependent mechanisms. Activated Akt can phosphorylate a wide range of substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression.

Transactivation of the Epidermal Growth Factor Receptor (EGFR)

This compound-CCKBR signaling can also lead to the transactivation of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. This process involves the CCKBR-mediated activation of intracellular signaling molecules that in turn activate the EGFR, leading to the initiation of its downstream signaling cascades, including the MAPK and PI3K/Akt pathways. This crosstalk between GPCRs and receptor tyrosine kinases represents an important mechanism for signal amplification and diversification.

The following diagram illustrates the primary signaling pathways initiated by this compound binding to the CCKBR.

Caption: this compound-CCKBR signaling pathways.

Interaction with the mTORC1 Pathway

Recent studies have unveiled a significant interplay between the CCKBR signaling and the mammalian target of rapamycin complex 1 (mTORC1) pathway. The mTORC1 pathway is a central regulator of cell growth and proliferation. It has been demonstrated that inhibition of mTORC1 with drugs like everolimus (RAD001) can lead to an increased expression of CCKBR on the surface of cancer cells. This, in turn, enhances the uptake of radiolabeled this compound analogues, suggesting a potential combination therapy strategy to improve the efficacy of PRRT in CCKBR-positive cancers.

The following diagram illustrates the experimental logic of combining an mTORC1 inhibitor with a radiolabeled this compound analogue.

Caption: Logic for combining mTORC1 inhibition with this compound-based PRRT.

Quantitative Data on this compound Analogues

The development of this compound analogues for clinical applications has generated a significant amount of quantitative data regarding their binding affinity, cellular uptake, and in vivo biodistribution. The following tables summarize key quantitative findings from various studies.

Table 1: In Vitro Binding Affinity (IC50) of this compound Analogues

| Analogue | Cell Line | IC50 (nM) | Reference |

| [natLu]Lu-DOTA-CCK-62 | - | 98.9 ± 8.4 | |

| DOTA-cyclo-MG1 | A431-CCK2R | 2.54 ± 0.30 | |

| natLu-DOTA-cyclo-MG1 | A431-CCK2R | 2.22 ± 0.32 | |

| DOTA-cyclo-MG2 | A431-CCK2R | 3.23 ± 0.91 | |

| natLu-DOTA-cyclo-MG2 | A431-CCK2R | 2.85 ± 0.63 | |

| DOTA-MGS1 | AR42J | Similar to DOTA-MG11 | |

| DOTA-MGS4 | AR42J | Lower than DOTA-MG11 | |

| DOTA-CCK-66, DOTA-CCK-66.2, DOTA-MGS5 | AR42J | 3.6 - 6.0 |

Table 2: In Vitro Cellular Uptake and Internalization

| Analogue | Cell Line | Incubation Time | Internalized Fraction (%) | Reference |

| [177Lu]Lu-DOTA-cyclo-MG1 | A431-CCK2R | 2 h | 15.2 ± 2.6 | |

| [177Lu]Lu-DOTA-cyclo-MG2 | A431-CCK2R | 2 h | 16.1 ± 1.9 | |

| [111In]In-1, [111In]In-2, [111In]In-3 | A431-CCK2R | 4 h | ≥60 | |

| [177Lu]Lu-PP-F11N with RAD001 | A431/CCKBR | 1 h | Increased internalization |

Table 3: In Vivo Tumor Uptake in Xenograft Models (% Injected Activity per gram - %IA/g)

| Analogue | Tumor Model | Time Post-Injection | Tumor Uptake (%IA/g) | Reference |

| [177Lu]Lu-1 | A431-CCK2R | 4 h | 34.72 ± 9.40 | |

| [177Lu]Lu-2 | A431-CCK2R | 4 h | 33.25 ± 6.34 | |

| [111In]In-DOTA-MGS4 | A431-CCK2R | 4 h | 10.40 ± 2.21 | |

| [68Ga]Ga-DOTA-MGS5 | A431-CCK-2R | 1 h | 23.3 ± 4.7 | |

| [177Lu]Lu-DOTA-PP-F11N | MZ-CRC-1 | 4 h | 20.7 ± 1.71 | |

| [177Lu]Lu-DOTA-rhCCK-18 | AR42J | 1 h | 24.1 ± 4.2 | |

| [177Lu]Lu-DOTA-rhCCK-18 | AR42J | 24 h | 25.4 ± 4.7 |

Experimental Protocols

The study of this compound function and the development of its analogues rely on a variety of established experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Cell Culture

-

Cell Lines: A431 human epidermoid carcinoma cells stably transfected with the human CCKBR (A431/CCKBR or A431-CCK2R) and mock-transfected A431 cells are commonly used. Rat pancreatic acinar AR42J cells, which endogenously express the CCKBR, are also frequently utilized.

-

Culture Conditions: Cells are typically grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and antibiotics (e.g., 0.1 mg/mL streptomycin, 100 IU/mL penicillin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Receptor Binding Assay (IC50 Determination)

This assay is used to determine the binding affinity of a compound for its receptor.

-

Cell Seeding: CCKBR-expressing cells (e.g., AR42J or A431-CCK2R) are seeded in multi-well plates.

-

Competition: A constant concentration of a radiolabeled this compound analogue is incubated with the cells in the presence of increasing concentrations of the unlabeled test compound (competitor).

-

Incubation: The incubation is carried out for a specific time at a defined temperature to allow binding to reach equilibrium.

-

Washing: Unbound radioligand is removed by washing the cells.

-

Measurement: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Cellular Uptake and Internalization Assay

This assay measures the amount of a radiolabeled compound that is taken up and internalized by cells.

-

Cell Seeding: CCKBR-expressing cells are seeded in multi-well plates.

-

Incubation with Radioligand: Cells are incubated with a known concentration of the radiolabeled this compound analogue for various time points at 37°C.

-

Separation of Membrane-Bound and Internalized Fractions:

-

The supernatant containing the unbound radioligand is removed.

-

The cells are washed with an acidic buffer (e.g., glycine buffer, pH 2.0) to strip the surface-bound radioactivity. This fraction represents the membrane-bound ligand.

-

The cells are then lysed with a solution like 1 M NaOH to release the internalized radioactivity.

-

-

Measurement: The radioactivity in the membrane-bound and internalized fractions is measured using a gamma counter.

-

Data Analysis: The percentage of internalized radioactivity relative to the total added radioactivity is calculated.

The following diagram outlines a typical workflow for an in vitro cellular uptake and internalization assay.

Caption: Workflow for a cellular uptake and internalization assay.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

-

Cell Lysis: Cells are treated with a lysis buffer to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-CCKBR, anti-phospho-S6, anti-phospho-ERK1/2).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP to produce light, which is captured on X-ray film or by a digital imager.

-

Analysis: The intensity of the bands is quantified using densitometry software.

In Vivo Biodistribution Studies

These studies are performed in animal models to determine the distribution, accumulation, and clearance of a radiolabeled compound in different organs and tissues.

-

Animal Model: Tumor-bearing xenograft models are commonly used, where human cancer cells (e.g., A431-CCK2R) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Injection of Radiotracer: A known amount of the radiolabeled this compound analogue is injected intravenously into the tail vein of the mice.

-

Euthanasia and Organ Dissection: At specific time points post-injection (e.g., 1, 4, 24 hours), the mice are euthanized. Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone) are dissected and weighed.

-

Measurement of Radioactivity: The radioactivity in each organ and tumor is measured using a gamma counter.

-

Data Analysis: The data is expressed as the percentage of the injected activity per gram of tissue (%IA/g). This allows for the assessment of tumor targeting and clearance from non-target organs.

Conclusion

This compound and its analogues represent a promising class of molecules for the targeted diagnosis and therapy of CCKBR-expressing cancers. A thorough understanding of their function in cellular pathways is paramount for the rational design of new and improved therapeutic agents. The signaling cascades initiated by this compound-CCKBR interaction, particularly the Gq/PLC, MAPK, and PI3K/Akt pathways, are central to its effects on cell proliferation and survival. Furthermore, the interplay with the mTORC1 pathway opens new avenues for combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound-based theranostics. The quantitative data summarized herein serves as a valuable benchmark for the evaluation of novel analogues. Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds to maximize tumor uptake and minimize off-target toxicity, ultimately leading to more effective treatments for patients with CCKBR-positive malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 3. Structural studies on radiopharmaceutical DOTA-minigastrin analogue (CP04) complexes and their interaction with CCK2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cholecystokinin-2 Receptor (CCK2R) and Minigastrin Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, gastrointestinal motility, and cell growth. Minigastrin, a shorter, biologically active form of the hormone gastrin, is a primary endogenous ligand for CCK2R. The interaction between this compound and CCK2R is of significant interest in biomedical research and drug development, particularly in the context of oncology, as CCK2R is overexpressed in several types of tumors, including medullary thyroid carcinoma and small cell lung cancer. This technical guide provides a comprehensive overview of the CCK2R-minigastrin interaction, focusing on quantitative binding data, signaling pathways, and detailed experimental protocols.

Quantitative Data on CCK2R and this compound Analog Interaction

The binding affinity of this compound and its analogs to the CCK2R has been extensively studied. The data is typically presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a specific radioligand, or the inhibition constant (Ki), which is a more direct measure of binding affinity.

| Ligand/Analog | Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| [natGa]Ga-CP04 | A431-CCK2R(+) | [90Y]Y-CP04 | 1.15 ± 0.39 | - | [1] |

| [natLu]Lu-CP04 | A431-CCK2R(+) | [90Y]Y-CP04 | 1.02 ± 0.28 | - | [1] |

| DOTA-His-His-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | - | - | - | 3.9 | [2] |

| DOTA-cyclo-MG1 | A431-CCK2R | [125I]Tyr12-gastrin-I | 2.54 ± 0.30 | - | [3] |

| natLu-DOTA-cyclo-MG1 | A431-CCK2R | [125I]Tyr12-gastrin-I | 2.22 ± 0.32 | - | [3] |

| DOTA-cyclo-MG2 | A431-CCK2R | [125I]Tyr12-gastrin-I | 3.23 ± 0.91 | - | |

| natLu-DOTA-cyclo-MG2 | A431-CCK2R | [125I]Tyr12-gastrin-I | 2.85 ± 0.63 | - | |

| DOTA-MGS1 | A431-CCK2R | [111In]In-DOTA-MGS1 | ~1 | - | |

| DOTA-MGS4 | A431-CCK2R | [111In]In-DOTA-MGS4 | ~1 | - | |

| Stabilized MG Analog 1 | A431-CCK2R | [Leu15]gastrin-I (125I) | 0.69 ± 0.09 | - | |

| Pentagastrin (Reference) | A431-CCK2R | [Leu15]gastrin-I (125I) | 0.76 ± 0.11 | - |

Signaling Pathways

The binding of this compound to CCK2R initiates a cascade of intracellular signaling events, primarily through the Gq alpha subunit of the heterotrimeric G-protein. This activation leads to downstream signaling through the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Gq/PLC/Ca2+ Signaling Pathway

Upon this compound binding, the CCK2R undergoes a conformational change, activating the associated Gq protein. The activated Gq-alpha subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

MAPK/ERK Signaling Pathway

The activation of CCK2R by this compound also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The activation of ERK can be initiated through G-protein-dependent and β-arrestin-mediated mechanisms. Scaffold proteins such as Kinase Suppressor of Ras (KSR) and β-arrestin play a critical role in organizing the components of this cascade (Ras, Raf, MEK, and ERK) to ensure efficient and specific signal transduction. Activated ERK (phosphorylated ERK) can then translocate to the nucleus to regulate gene expression.

Experimental Protocols

Cell Culture and Maintenance

A431-CCK2R Cells: The A431 human epidermoid carcinoma cell line stably transfected with the human CCK2R is a common model for studying this interaction.

-

Propagation Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent such as 1 µg/mL Puromycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:2 to 1:3 every 2-3 days.

AR42J Cells: This rat pancreatic tumor cell line endogenously expresses the CCK2R.

-

Propagation Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: It is recommended to coat culture flasks with gelatin. Split sub-confluent cultures using a gentle detachment solution like Accutase.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (IC50 or Ki) of a test compound (e.g., this compound analog) by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2R.

Detailed Methodology:

-

Membrane Preparation: Homogenize cultured A431-CCK2R or AR42J cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [90Y]Y-CP04), and varying concentrations of the unlabeled this compound analog.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Separation: Terminate the incubation by rapid vacuum filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration upon activation of CCK2R by this compound. Fura-2 AM, a ratiometric fluorescent calcium indicator, is commonly used.

Detailed Methodology:

-

Cell Seeding: Seed A431-CCK2R or other suitable cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing Fura-2 AM for a specified time (e.g., 60 minutes) at room temperature in the dark.

-

Washing: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

Measurement: Place the plate in a fluorescence plate reader capable of dual-wavelength excitation.

-

Baseline Reading: Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Agonist Addition: Add varying concentrations of this compound to the wells.

-

Response Measurement: Immediately begin recording the fluorescence changes at both excitation wavelengths over time.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. Plot the change in this ratio against the logarithm of the agonist concentration to determine the EC50 value.

MAPK/ERK Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK (p-ERK) in response to this compound stimulation.

Detailed Methodology:

-

Cell Culture and Stimulation: Culture A431-CCK2R or AR42J cells and serum-starve them prior to stimulation with various concentrations of this compound for a specific time course.

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution such as 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the p-ERK bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that detects total ERK1/2.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. The level of ERK activation is expressed as the ratio of p-ERK to total ERK.

Conclusion

The interaction between this compound and the CCK2R is a well-characterized system that serves as a valuable model for studying GPCR signaling and a promising target for the development of novel diagnostics and therapeutics, particularly in oncology. This technical guide has provided a detailed overview of the quantitative aspects of this interaction, the key signaling pathways involved, and comprehensive protocols for the essential experiments used to investigate this system. By utilizing these methodologies, researchers can further elucidate the intricate mechanisms of CCK2R activation and its downstream effects, paving the way for innovative drug discovery efforts.

References

- 1. Structural studies on radiopharmaceutical DOTA-minigastrin analogue (CP04) complexes and their interaction with CCK2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]

Minigastrin Analogs for CCK2R Targeting in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor, is an increasingly important target in oncology. Its overexpression in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain gastrointestinal stromal tumors, presents a unique opportunity for targeted diagnostics and therapeutics. Minigastrin (MG), a natural ligand of CCK2R, and its analogs have been extensively investigated as vectors for delivering radionuclides to these tumors. This technical guide provides an in-depth overview of the core aspects of this compound analog development for CCK2R targeting, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

Introduction to CCK2R and this compound Analogs

The CCK2R, upon activation by its ligands gastrin or cholecystokinin (CCK), triggers a cascade of intracellular signaling pathways that can promote cell proliferation, migration, and angiogenesis, thereby contributing to tumorigenesis.[1] The development of radiolabeled this compound analogs aims to exploit the high expression of CCK2R on cancer cells for targeted imaging (theranostics) and peptide receptor radionuclide therapy (PRRT).[2][3]

Early efforts with radiolabeled MG analogs demonstrated high uptake in CCK2R-expressing tumors. However, their clinical utility was often hampered by two major challenges: high kidney retention, leading to potential nephrotoxicity, and low in vivo stability due to enzymatic degradation.[2][4] Consequently, extensive research has focused on chemical modifications of the this compound peptide sequence to improve its pharmacokinetic profile, including enhancing metabolic stability and optimizing tumor-to-kidney ratios. These modifications include N-terminal and C-terminal optimizations, linker modifications, and the introduction of non-natural amino acids or amide bond bioisosteres.

Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for various this compound analogs, providing a comparative view of their performance in preclinical studies.

Table 1: In Vitro Binding Affinity (IC50) of this compound Analogs to CCK2R

| Analog | Cell Line | IC50 (nM) | Reference |

| [natGa]Ga-DOTA-MGS5 | AR42J | < 4.0 | |

| [natCu]Cu-DOTA-MGS5 | AR42J | < 4.0 | |

| [natLu]Lu-DOTA-MGS5 | AR42J | < 4.0 | |

| [natGa]Ga-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |

| [natCu]Cu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |

| [natLu]Lu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | |

| [natGa]Ga-DOTA-CCK-66.2 | AR42J | 3.6 - 6.0 | |

| [natCu]Cu-DOTA-CCK-66.2 | AR42J | 3.6 - 6.0 | |

| [natLu]Lu-DOTA-CCK-66.2 | AR42J | 3.6 - 6.0 | |

| DOTA-MGS1 | AR42J | ~1 | |

| DOTA-MGS4 | AR42J | ~1 | |

| DOTA-MG11 | AR42J | ~1 | |

| Proline-modified analog 1 | A431-CCK2R | ~1 | |

| Proline-modified analog 2 | A431-CCK2R | ~1 | |

| Proline-modified analog 3 | A431-CCK2R | ~1 | |

| DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2 | A431-CCK2R | 0.69 ± 0.09 | |

| Pentagastrin | A431-CCK2R | 0.76 ± 0.11 |

Table 2: In Vivo Tumor Uptake and Biodistribution of Radiolabeled this compound Analogs

| Analog | Tumor Model | Time p.i. (h) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |

| [177Lu]Lu-DOTA-rhCCK-18 | AR42J | 24 | High (1.5x > (R)-DOTAGA derivative) | Elevated | - | |

| [68Ga]Ga-DOTA-[Sar9, NMe-Nle11, NMe-Nal13]CP04 | A431-CCK2R | 1 | 31.1 ± 5.3 | High but < DGlu-MG0 analogs | - | |

| [177Lu]Lu-DOTA-[(N-Me)1Nal8]MGS5 | A431-CCK2R | - | 35.1 ± 6.3 | - | 7.55 ± 0.48 | |

| 111In-DOTA-MGS4 | A431-CCK2R | 4 | 10.40 ± 2.21 | Low | High | |

| 111In-DOTA-MGS1 | A431-CCK2R | 4 | 1.23 ± 0.15 | - | - | |

| 177Lu-labeled NMGs 2 and 3 (PP-F11N analogs) | CCK2R+ xenografts | - | Higher than PP-F11N | - | High | |

| 111In-labeled DOTA-HHEAYGWMDF-NH2 | AR42J | - | - | Low | Highest of studied peptides | |

| 111In-labeled this compound (penta-L-Glu) | A431-CCK2R | 4 | 13.3 ± 4.48 | 48.4 ± 4.8 | 0.28 | |

| 111In-labeled Sargastrin | A431-CCK2R | 4 | 11.8 ± 3.13 | 60.3 ± 4.8 | 0.20 | |

| 111In-labeled this compound (penta-D-Glu) | A431-CCK2R | 4 | 9.66 ± 1.78 | 4.43 ± 0.26 | 2.18 | |

| 111In-labeled this compound (no penta-Glu) | A431-CCK2R | 4 | 3.04 ± 1.30 | 0.91 ± 0.14 | 3.34 |

Signaling Pathways and Experimental Workflows

CCK2R Signaling Cascade

Activation of the CCK2R by this compound analogs initiates a complex network of intracellular signaling pathways. The receptor primarily couples to Gαq and Gα12/13 proteins, leading to the activation of multiple downstream effectors that are implicated in cancer cell proliferation, survival, and migration.

Caption: Simplified CCK2R signaling pathway in cancer cells.

Experimental Workflow: From Radiolabeling to In Vivo Evaluation

The preclinical evaluation of novel this compound analogs follows a standardized workflow to assess their potential for clinical translation. This process involves synthesis, radiolabeling, in vitro characterization, and in vivo studies.

Caption: General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Solid-Phase Peptide Synthesis (SPPS) and Chelator Conjugation

This compound analogs are typically synthesized using Fmoc solid-phase peptide synthesis (SPPS). The desired amino acid sequence is assembled on a solid support resin. Following cleavage from the resin and purification, a bifunctional chelator, most commonly DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is conjugated to the N-terminus of the peptide. This chelator allows for stable coordination of various radiometals.

Radiolabeling of this compound Analogs

The DOTA-conjugated peptides are radiolabeled with trivalent radiometals such as Lutetium-177 (177Lu), Gallium-68 (68Ga), or Indium-111 (111In).

-

177Lu and 111In Labeling: The DOTA-peptide is incubated with 177LuCl3 or 111InCl3 in a suitable buffer (e.g., sodium acetate, pH 5.5) at elevated temperatures (e.g., 90-95°C) for a defined period (e.g., 15-20 minutes). Sodium ascorbate may be added to prevent radiolysis.

-

68Ga Labeling: 68Ga is typically eluted from a 68Ge/68Ga generator. The labeling reaction is performed in a buffer such as HEPES or sodium acetate at elevated temperatures (e.g., 90°C) for a shorter duration (e.g., 15 minutes).

Following the labeling reaction, the radiochemical purity (RCP) is determined by methods such as radio-HPLC or ITLC. For in vivo studies, the radiolabeled peptide is often purified using solid-phase extraction (SPE) cartridges.

In Vitro Receptor Affinity Assay

The binding affinity of the this compound analogs to the CCK2R is determined through competitive binding assays.

-

Cell Culture: CCK2R-expressing cells (e.g., AR42J or A431-CCK2R transfected cells) are cultured to confluence in appropriate media.

-

Competition: Cells are incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]Tyr12-gastrin I or a radiolabeled this compound analog) and increasing concentrations of the non-radiolabeled "cold" analog being tested.

-

Incubation: The incubation is carried out for a specific time and temperature (e.g., room temperature or 37°C) to allow for binding equilibrium.

-

Washing and Measurement: After incubation, unbound radioligand is removed by washing the cells. The amount of bound radioactivity is then measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.

Cellular Uptake and Internalization Studies

These assays measure the ability of the radiolabeled analog to be taken up and internalized by CCK2R-expressing cells.

-

Cell Seeding: CCK2R-expressing cells are seeded in multi-well plates and allowed to attach.

-

Incubation: The cells are incubated with the radiolabeled this compound analog for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C.

-

Surface-Bound vs. Internalized Radioactivity: At each time point, the incubation is stopped. The supernatant containing the unbound radioligand is removed. The cells are then treated with a mild acid buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radioactivity. The cells are subsequently lysed to release the internalized radioactivity.

-

Measurement and Analysis: The radioactivity in the surface-bound and internalized fractions is measured separately. The results are typically expressed as a percentage of the total added activity.

In Vivo Biodistribution Studies

Biodistribution studies are performed in tumor-bearing animal models to evaluate the in vivo targeting properties of the radiolabeled analogs.

-

Animal Model: Typically, immunodeficient mice (e.g., BALB/c nude or SCID) are subcutaneously inoculated with CCK2R-expressing tumor cells (e.g., A431-CCK2R) on one flank and often with mock-transfected cells on the contralateral flank as a negative control.

-

Injection: Once the tumors reach a suitable size, the mice are injected intravenously with a defined amount of the radiolabeled this compound analog.

-

Dissection: At various time points post-injection (p.i.) (e.g., 1h, 4h, 24h), the animals are euthanized, and various organs and tissues of interest (including the tumors, kidneys, liver, stomach, blood, etc.) are collected and weighed.

-

Measurement and Calculation: The radioactivity in each tissue sample is measured using a gamma counter. The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

Blocking Studies: To confirm receptor-specific uptake, a separate group of animals is often co-injected with an excess of a non-radiolabeled this compound analog to block the CCK2Rs.

Conclusion and Future Directions

The development of this compound analogs for targeting CCK2R-expressing cancers has made significant strides. Through systematic chemical modifications, researchers have been able to develop analogs with improved metabolic stability and more favorable pharmacokinetic profiles, leading to enhanced tumor targeting and reduced off-target accumulation, particularly in the kidneys. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for the continued advancement of these promising theranostic agents.

Future research will likely focus on further refining the peptide structure to optimize the balance between receptor affinity, in vivo stability, and biodistribution. The exploration of novel chelators and radionuclides, including alpha-emitters for enhanced therapeutic efficacy, will also be a key area of investigation. Ultimately, the goal is to translate these preclinical findings into clinically effective diagnostic and therapeutic tools for patients with CCK2R-positive malignancies. The first clinical trials with new generation radiolabeled this compound analogs have already shown promising results, paving the way for their broader clinical application.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Profile of Minigastrin: A Technical Guide to Gene and Protein Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minigastrin (MG), a biologically active, shorter isoform of the hormone gastrin, plays a pivotal role in gastrointestinal physiology, primarily by stimulating gastric acid secretion. Encoded by the GAST gene, this compound and its precursors are increasingly recognized for their involvement in cellular proliferation, differentiation, and apoptosis, particularly in the context of gastrointestinal cancers. This technical guide provides an in-depth overview of this compound gene and protein expression profiles, the signaling cascades it initiates, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the multifaceted roles of this compound in health and disease.

Data Presentation: Quantitative Expression of Gastrin/Minigastrin

The expression of the GAST gene and its protein products is tightly regulated and varies significantly between normal and cancerous tissues. The following tables summarize quantitative data on gastrin/minigastrin expression from various studies.

Table 1: Gastrin (GAST) Gene (mRNA) Expression in Cancerous Tissues

| Cancer Type | Tissue Comparison | Method | Reported Fold Change/Expression Level | Reference |

| Gastric Cancer | Metastatic Lymph Nodes vs. Primary Tumor | Quantitative RT-PCR | ~11-fold higher | [1] |

| Gastric Cancer | Metastatic Lymph Nodes vs. Adjacent Non-tumor Tissue | Quantitative RT-PCR | ~30-fold higher | [1] |

| Colorectal Cancer | Tumor vs. Normal Epithelium | Real-time PCR | Upregulated in various cell lines (HT29, DLD1, Lovo) | [2] |

Table 2: Gastrin/Minigastrin Protein Expression in Cancerous Tissues

| Cancer Type | Tissue Type | Method | Percentage of Positive Cases | Reference |

| Colorectal Carcinoma | Carcinoma Tissue | Immunohistochemistry | 60.3% | |

| Colorectal Carcinoma | Nontypical Dysplasia Mucosa | Immunohistochemistry | 48.3% | |

| Colorectal Carcinoma | Transitional Mucosa | Immunohistochemistry | 35.1% | |

| Gastric Adenocarcinoma | Carcinoma Tissue | Immunohistochemistry | 47.7% (133/279) | [3][4] |

| Gastric Adenocarcinoma (Differentiated) | Carcinoma Tissue | Immunohistochemistry | 55.1% | |

| Gastric Adenocarcinoma (Undifferentiated) | Carcinoma Tissue | Immunohistochemistry | 43.0% |

Signaling Pathways

This compound exerts its biological effects primarily through the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor. Activation of CCKBR initiates a cascade of intracellular signaling events that influence cell proliferation, survival, and migration.

Gastrin/CCKBR Signaling Pathway

Upon binding of this compound, the CCKBR activates multiple downstream signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) cascades.

Caption: Gastrin/CCKBR Signaling Cascade.

Transcriptional Regulation of the Gastrin Gene

The expression of the GAST gene is controlled by various transcription factors that bind to specific regulatory elements in its promoter region.

Caption: Transcriptional Regulation of the Gastrin Gene.

Experimental Protocols

Accurate and reproducible measurement of this compound gene and protein expression is crucial for research and clinical applications. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for Gastrin mRNA Expression

This protocol outlines the steps for quantifying gastrin mRNA levels in tissue or cell samples.

Caption: qRT-PCR Workflow for Gastrin mRNA.

Detailed Steps:

-

RNA Extraction: Isolate total RNA from homogenized tissue or cell pellets using a reagent like TRIzol or a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 (should be ~2.0) and A260/A230 (should be >1.8) ratios. RNA integrity can be evaluated using an Agilent Bioanalyzer.

-

DNase Treatment: To prevent amplification of contaminating genomic DNA, treat the RNA samples with DNase I.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers specific for the human GAST gene, and a qPCR master mix (e.g., SYBR Green or TaqMan). Include a no-template control and a reference gene (e.g., GAPDH, ACTB) for normalization.

-

Primer Example (Human GAST):

-

Forward: 5'-TCCATCCATCCATAGGCTTC-3'

-

Reverse: 5'-CCACACCTCGTGGCAGAC-3'

-

-

-

Real-Time PCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative expression of the GAST gene using the comparative Ct (ΔΔCt) method, normalizing the data to the reference gene.

Western Blot for Gastrin Protein Detection

This protocol describes the detection of gastrin protein in cell or tissue lysates.

Caption: Western Blot Workflow for Gastrin.

Detailed Steps:

-

Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for gastrin (e.g., rabbit polyclonal anti-human gastrin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) for Gastrin Protein Localization

This protocol allows for the visualization of gastrin protein expression and localization within tissue sections.

Caption: Immunohistochemistry Workflow for Gastrin.

Detailed Steps:

-

Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) to unmask the antigenic sites.

-

Blocking: Quench endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific protein binding with a protein block solution.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against gastrin (e.g., rabbit anti-human gastrin antibody) at a predetermined optimal dilution.

-

Secondary Antibody and Detection: Apply a secondary antibody detection system, such as an HRP-polymer-based system, which binds to the primary antibody.

-

Chromogen Application: Add a chromogen substrate, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen-antibody reaction.

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium for microscopic examination. Normal gastroantrum mucosa can serve as a positive control.

Conclusion

This technical guide provides a comprehensive overview of the gene and protein expression profiles of this compound, its associated signaling pathways, and detailed experimental protocols for its investigation. The provided quantitative data, signaling diagrams, and methodological workflows are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to further explore the role of this compound in health and disease, and to facilitate the development of novel therapeutic strategies targeting this important signaling axis.

References

- 1. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A gastrin precursor, gastrin-gly, upregulates VEGF expression in colonic epithelial cells through an HIF-1-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Minigastrin and Its Involvement in Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small cell lung cancer (SCLC) is an aggressive malignancy with limited therapeutic options and a dismal prognosis. The cholecystokinin-2 receptor (CCK2R) has emerged as a promising therapeutic and diagnostic target due to its frequent overexpression in SCLC tumors. Minigastrin, a physiological ligand of CCK2R, and its synthetic analogs have been extensively investigated for their potential in SCLC management. This technical guide provides a comprehensive overview of the role of this compound and its analogs in SCLC, focusing on the underlying signaling pathways, preclinical and clinical evidence, and detailed experimental methodologies. Quantitative data are summarized for comparative analysis, and key molecular interactions and experimental workflows are visualized to facilitate a deeper understanding of this targeted approach.

Introduction: The Challenge of Small Cell Lung Cancer

Small cell lung cancer (SCLC) accounts for approximately 15% of all lung cancers and is characterized by rapid doubling time, early metastasis, and the acquisition of chemoresistance.[1] Despite initial sensitivity to chemotherapy and radiation, most patients relapse, leading to a 5-year survival rate of less than 7%. This underscores the urgent need for novel therapeutic strategies that can overcome the inherent challenges of SCLC.

One such strategy involves targeting specific cell surface receptors that are overexpressed on SCLC cells. The cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor, has been identified as a key player in SCLC biology.[2][3] Its expression is reported in a significant percentage of SCLC tumors, making it an attractive target for both diagnostic imaging and targeted therapies.[2]

This compound and the Cholecystokinin-2 Receptor (CCK2R) in SCLC

This compound is a naturally occurring peptide hormone that, along with gastrin, binds to and activates the CCK2R. In the context of SCLC, the gastrin/CCK2R axis is implicated in tumor growth and proliferation. Gastrin-releasing peptide (GRP), another peptide that can be produced by SCLC cells, acts as an autocrine growth factor, further highlighting the importance of peptide hormone signaling in this disease.[4]

The high incidence of CCK2R expression in SCLC, reported to be as high as 57%, has prompted the development of this compound analogs for clinical applications. These analogs are designed to have improved stability and targeting properties compared to the native peptide.

Signaling Pathways Activated by this compound in SCLC

Upon binding of this compound or its analogs, the CCK2R activates several downstream signaling pathways that promote cell proliferation, survival, and migration. A key pathway involves the activation of G-proteins, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Furthermore, signaling through the CCK2R can influence other critical pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival. The interplay between CCK2R signaling and the mTOR pathway has been exploited in combination therapies to enhance the efficacy of this compound-based treatments.

This compound Analogs as Theranostic Agents

The development of this compound analogs has focused on improving their stability against enzymatic degradation and optimizing their pharmacokinetic properties for in vivo applications. These analogs are often conjugated with chelators to allow for radiolabeling with diagnostic or therapeutic radionuclides. This "theranostic" approach enables both the visualization of CCK2R-expressing tumors and the targeted delivery of radiation for therapy.

Several radiolabeled this compound analogs have been evaluated in preclinical and clinical settings, demonstrating promising results for the diagnosis and treatment of SCLC and other CCK2R-positive tumors. Analogs such as PP-F11N and DOTA-MGS5 have shown high tumor uptake and favorable tumor-to-background ratios.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various this compound analogs in SCLC and other CCK2R-expressing cancer models.

Table 1: In Vitro Binding Affinity of this compound Analogs to CCK2R

| Analog | Cell Line | IC50 (nM) | Reference |

| natLu-PP-F11N | A431-CCK2R | 10.1 | |

| natLu-NMG 1 | A431-CCK2R | 22.8 | |

| natLu-NMG 2 | A431-CCK2R | 4.2 | |

| natLu-NMG 3 | A431-CCK2R | 2.0 | |

| DOTA-cyclo-MG1 | A431-CCK2R | 2.54 ± 0.30 | |

| DOTA-cyclo-MG2 | A431-CCK2R | 3.23 ± 0.91 | |

| natLu-DOTA-cyclo-MG1 | A431-CCK2R | 2.22 ± 0.32 | |

| natLu-DOTA-cyclo-MG2 | A431-CCK2R | 2.85 ± 0.63 |

Table 2: Cellular Uptake of Radiolabeled this compound Analogs

| Analog | Cell Line | Incubation Time (h) | Internalized Radioactivity (% of added) | Reference |

| 177Lu-PP-F11N | A431-CCK2R | 4 | ~60% | |

| 177Lu-NMG 2 | A431-CCK2R | 4 | ~80% | |

| 177Lu-NMG 3 | A431-CCK2R | 4 | ~80% | |

| 177Lu-DOTA-cyclo-MG1 | A431-CCK2R | 2 | 15.2 ± 2.6 | |

| 177Lu-DOTA-cyclo-MG2 | A431-CCK2R | 2 | 16.1 ± 1.9 | |

| 99mTc-HYNIC-MGS5 | A431-CCK2R | 2 | 62.0 ± 1.6 |

Table 3: In Vivo Tumor Growth Inhibition by Radiolabeled this compound Analogs

| Analog | Tumor Model | Treatment Dose | Tumor Growth Reduction/Delay | Reference |

| 177Lu-DOTA-cyclo-MG1 | A431-CCK2R xenograft | 15 MBq | 41-44% reduction in SGR | |

| 177Lu-DOTA-cyclo-MG1 | A431-CCK2R xenograft | 30 MBq | 60-62% reduction in SGR | |

| 177Lu-DOTA-cyclo-MG2 | A431-CCK2R xenograft | 15 MBq | 41-44% reduction in SGR | |

| 177Lu-DOTA-cyclo-MG2 | A431-CCK2R xenograft | 30 MBq | 60-62% reduction in SGR | |

| 177Lu-PP-F11N + RAD001 | A431/CCKBR xenograft | 30 MBq + 5 mg/kg | Significant reduction in tumor size and increased survival |

SGR: Specific Growth Rate

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols.

CCK2R Binding Affinity Assay (Competitive Binding)

This assay determines the affinity of a non-radiolabeled this compound analog for the CCK2R by measuring its ability to compete with a radiolabeled ligand.

Protocol Outline:

-

Cell Culture: Culture A431-CCK2R cells (human epidermoid carcinoma cells stably transfected with the human CCK2R) in appropriate media.

-

Assay Setup: Seed cells in 96-well plates.

-

Ligand Preparation: Prepare serial dilutions of the non-radiolabeled competitor peptide. A constant concentration of a radiolabeled ligand (e.g., 125I-Tyr12-gastrin-I or a radiolabeled this compound analog) is used.

-

Incubation: Add the radiolabeled ligand and varying concentrations of the competitor to the cells and incubate.

-

Washing: Wash the cells with ice-cold buffer to remove unbound radioactivity.

-

Cell Lysis and Counting: Lyse the cells and measure the bound radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis.

In Vitro Cellular Uptake and Internalization Assay

This assay quantifies the amount of radiolabeled this compound analog that is taken up by and internalized into CCK2R-expressing cells.

Protocol Outline:

-

Cell Plating: Seed A431-CCK2R cells in multi-well plates.

-

Incubation: Add the radiolabeled this compound analog to the cells and incubate for various time points.

-

Determine Total Cell-Associated Radioactivity: Wash the cells with ice-cold buffer and lyse them to measure the total radioactivity taken up by the cells.

-

Determine Internalized Radioactivity: To differentiate between membrane-bound and internalized radioactivity, incubate a parallel set of cells with an acidic buffer (e.g., glycine-HCl, pH 2.8) for a short period to strip off surface-bound radioligand before lysis and counting.

-

Data Analysis: Express the results as a percentage of the total added radioactivity per million cells.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways activated by this compound.

Protocol Outline:

-

Cell Treatment: Treat SCLC cells with this compound or its analogs for various durations.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation status.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

In Vivo Tumor Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy and biodistribution of this compound analogs.

Protocol Outline:

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of CCK2R-expressing SCLC cells into the flanks of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

-

Treatment: Once the tumors reach a specified size, randomize the animals into different treatment groups (e.g., vehicle control, radiolabeled this compound analog, combination therapy). Administer the treatment, typically via intravenous injection.

-

Efficacy Evaluation: Continue to monitor tumor growth and the general health of the animals. The primary endpoint is often tumor volume, and survival analysis may also be performed.

-

Biodistribution Studies: For biodistribution analysis, sacrifice the animals at different time points after injection of the radiolabeled analog. Dissect tumors and major organs, weigh them, and measure the radioactivity to determine the percentage of injected dose per gram of tissue (%ID/g).

Conclusion and Future Directions

The overexpression of CCK2R in a significant proportion of SCLC tumors provides a strong rationale for the continued development of this compound-based theranostic agents. Preclinical and early clinical data have demonstrated the potential of this approach for both diagnosing and treating this aggressive disease. Future research should focus on further optimizing the pharmacokinetic properties of this compound analogs to improve tumor-to-kidney ratios, exploring novel combination therapies to enhance therapeutic efficacy, and identifying biomarkers to select patients who are most likely to benefit from CCK2R-targeted therapies. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of oncology.

References

- 1. A multiplexed in vivo approach to identify driver genes in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gastrin releasing peptide is a selective mitogen for small cell lung carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Radiolabeled Minigastrin Analogs for Targeting Cholecystokinin-2 Receptors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of radiolabeled Minigastrin (MG) analogs. These analogs are crucial for the diagnostic imaging and peptide receptor radionuclide therapy (PRRT) of tumors overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain neuroendocrine tumors.[1][2][3][4]

This compound analogs are synthetic peptides designed to bind with high affinity and specificity to CCK2R. Radiolabeling these peptides with diagnostic or therapeutic radionuclides allows for non-invasive imaging of tumor localization and targeted delivery of radiation to cancer cells. The development of these radiopharmaceuticals involves a multi-step process, including peptide synthesis, conjugation with a chelator, radiolabeling, and rigorous in vitro and in vivo evaluation.

Key Concepts and Strategies

The primary goals in designing radiolabeled MG analogs are to enhance tumor uptake and retention while minimizing accumulation in non-target organs, particularly the kidneys, to reduce potential nephrotoxicity. Key strategies to achieve this include:

-

Peptide Sequence Modification: Modifications to the MG peptide backbone, such as amino acid substitutions, cyclization, or the introduction of unnatural amino acids, can improve metabolic stability and receptor binding affinity. For instance, truncation of the N-terminal pentaglutamic acid sequence has been shown to reduce kidney uptake.

-

Chelator Selection: The choice of chelator (e.g., DOTA, DTPA, HYNIC, NOTA, NODAGA) is critical for stably incorporating the radiometal and influences the overall pharmacokinetic properties of the radiolabeled peptide.

-

Radionuclide Choice: The selection of the radionuclide depends on the intended application. Gamma-emitters like Technetium-99m (99mTc) and Indium-111 (111In) are used for SPECT imaging, positron-emitters like Gallium-68 (68Ga) for PET imaging, and beta- or alpha-emitters like Lutetium-177 (177Lu) and Yttrium-90 (90Y) for therapy.

Signaling Pathway and Experimental Workflow